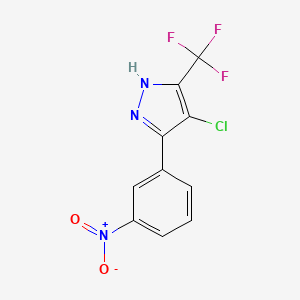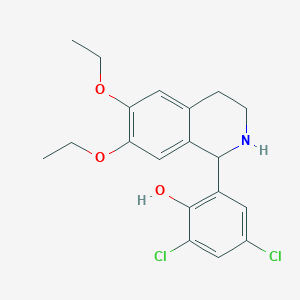
N-(4,6-dimethylpyrimidin-2-yl)-2,3,4,5,6-pentafluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-2,3,4,5,6-pentafluorobenzamide, with the chemical formula C14H15N3O, is a compound that combines a pyrimidine ring with a pentafluorobenzene moiety. Let’s break down its features:
-
Pyrimidine Ring: : The compound contains a pyrimidine ring, which is a six-membered heterocyclic ring composed of two nitrogen atoms and four carbon atoms. Pyrimidines are essential components of nucleic acids (DNA and RNA) and play a crucial role in genetic information transfer.
-
Pentafluorobenzene Moiety: : The pentafluorobenzene group consists of a benzene ring (six carbon atoms) with five fluorine atoms attached. Fluorinated aromatic compounds often exhibit unique properties due to the electronegativity of fluorine.
Preparation Methods
The synthetic routes to prepare N-(4,6-dimethylpyrimidin-2-yl)-2,3,4,5,6-pentafluorobenzamide involve chemical reactions. While I don’t have specific industrial production methods, researchers typically synthesize it using the following steps:
Acylation Reaction: Start with 4,6-dimethylpyrimidine-2-amine (the pyrimidine precursor) and react it with pentafluorobenzoyl chloride (or pentafluorobenzoyl bromide) in the presence of a base (such as triethylamine). This acylation reaction forms the desired compound.
Chemical Reactions Analysis
Reactivity: N-(4,6-dimethylpyrimidin-2-yl)-2,3,4,5,6-pentafluorobenzamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a building block for designing new molecules.
Biology: It may serve as a fluorescent probe or ligand for biological studies.
Medicine: Investigate its potential as a drug candidate or therapeutic agent.
Industry: Explore applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Unique Features: Highlight its pentafluorobenzene moiety, which imparts distinct properties.
Similar Compounds: While I don’t have a specific list, related compounds may include other pyrimidine derivatives or fluorinated aromatics.
Properties
Molecular Formula |
C13H8F5N3O |
|---|---|
Molecular Weight |
317.21 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C13H8F5N3O/c1-4-3-5(2)20-13(19-4)21-12(22)6-7(14)9(16)11(18)10(17)8(6)15/h3H,1-2H3,(H,19,20,21,22) |
InChI Key |
INWBWZZUYQEANS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13,13-dimethyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11077224.png)
![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11077230.png)
![2-methyl-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11077232.png)
![2,5-dibromo-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11077240.png)

![1-(8-(4-Bromophenyl)-1-(2-chlorophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone](/img/structure/B11077257.png)
![2-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl diphenylphosphinate](/img/structure/B11077265.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide](/img/structure/B11077273.png)
![2-[1-(3-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11077279.png)
![3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11077297.png)

![2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11077312.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11077318.png)
![2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11077320.png)
